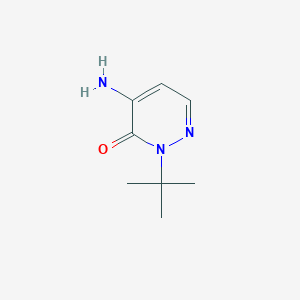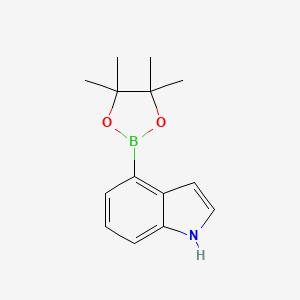
2-(Trifluoromethyl)nicotinamide
Vue d'ensemble
Description
2-(Trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H5F3N2O and a molecular weight of 190.12300 . It has garnered attention in recent years for its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 2-(Trifluoromethyl)nicotinamide, has been discussed in several papers . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)nicotinamide consists of a pyridine ring with a trifluoromethyl group and a nicotinamide group . The exact mass of the molecule is 190.03500 .Chemical Reactions Analysis
Trifluoromethylpyridines, including 2-(Trifluoromethyl)nicotinamide, have been found to exhibit a variety of biological activities, which are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of 2-(Trifluoromethyl)nicotinamide, focusing on unique applications:
Pharmaceutical Research
This compound may be involved in pharmaceutical research due to its structural similarity to other trifluoromethyl-substituted pyridines used in drug development. For example, Alpelisib, an FDA-approved drug, contains trifluoromethyl alkyl substituted pyridine .
Antibacterial and Antibiofilm Studies
Nicotinamide derivatives are studied for their antibacterial and antibiofilm properties. Although not directly mentioned for 2-(Trifluoromethyl)nicotinamide , similar derivatives have been computationally and experimentally investigated for these applications .
Insecticide Development
Compounds related to 2-(Trifluoromethyl)nicotinamide have been used in the development of novel insecticides. The research and development process involves various nicotinic acid derivatives, which are structurally related to 2-(Trifluoromethyl)nicotinamide .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Pharmacokinetics
It’s known that the trifluoromethyl group can impact the pharmacokinetics of certain compounds .
Result of Action
It’s known that trifluoromethylpyridine derivatives, which may include 2-(trifluoromethyl)nicotinamide, are used in the protection of crops from pests .
Safety and Hazards
Propriétés
IUPAC Name |
2-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-4(6(11)13)2-1-3-12-5/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXJWEQRIVLWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423737 | |
| Record name | 2-(Trifluoromethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959108-47-5 | |
| Record name | 2-(Trifluoromethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for 2-(Trifluoromethyl)nicotinamide in raising HDL-cholesterol levels?
A: Unfortunately, the provided abstract [] does not delve into the specific mechanism of action for 2-(Trifluoromethyl)nicotinamide and its impact on HDL-cholesterol levels. Further research and full-text access to the paper are necessary to understand how this compound interacts with its target and the downstream effects leading to increased HDL-cholesterol.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)



![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)








![6-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B1312355.png)